1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
1-(4-Fluorobenzyl)-1H-1,2,3-triazol-5-amine is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)-1H-1,2,3-triazol-5-amine can be synthesized through a multi-step process involving the following key steps:
Formation of 4-fluorobenzyl azide: This is typically achieved by reacting 4-fluorobenzyl bromide with sodium azide in an organic solvent such as dimethylformamide (DMF) under reflux conditions.
Cycloaddition Reaction: The 4-fluorobenzyl azide is then subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargylamine to form the triazole ring. This reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) bromide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA) in a solvent like tetrahydrofuran (THF).
Purification: The resulting product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobenzyl)-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The triazole ring can undergo oxidation to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Products include various substituted benzyl triazoles.
Oxidation: Products include triazole oxides.
Reduction: Products include triazole amines.
Scientific Research Applications
1-(4-Fluorobenzyl)-1H-1,2,3-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly as antimicrobial and anticancer agents.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as conducting polymers and coordination complexes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or activation of their function. The fluorine atom enhances the compound’s binding affinity and selectivity by participating in halogen bonding.
Comparison with Similar Compounds
1-(4-Fluorobenzyl)-1H-1,2,3-triazole: Similar structure but lacks the amine group.
1-(4-Chlorobenzyl)-1H-1,2,3-triazol-5-amine: Similar structure with a chlorine atom instead of fluorine.
1-(4-Methylbenzyl)-1H-1,2,3-triazol-5-amine: Similar structure with a methyl group instead of fluorine.
Uniqueness: 1-(4-Fluorobenzyl)-1H-1,2,3-triazol-5-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This enhances its reactivity and binding affinity in various applications, making it a valuable compound in scientific research.
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4/c10-8-3-1-7(2-4-8)6-14-9(11)5-12-13-14/h1-5H,6,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGKOFFEQHTDFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CN=N2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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